

3-Acetyl-4-hydroxybenzoic Acid: A Review of a Sparsely Charted Molecule

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetyl-4-hydroxybenzoic acid

Cat. No.: B092357

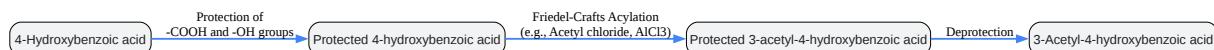
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-hydroxybenzoic acid, a substituted derivative of benzoic acid, presents a chemical structure of interest within medicinal chemistry and drug discovery. Its scaffold, incorporating both a carboxylic acid and a phenolic hydroxyl group, is a common feature in a variety of biologically active compounds. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of dedicated research on this specific molecule. While its parent compound, 4-hydroxybenzoic acid, and its esters (parabens) are extensively studied for their preservative and biological activities, **3-Acetyl-4-hydroxybenzoic acid** remains largely unexplored. This guide synthesizes the currently available information and highlights the significant knowledge gaps, providing a foundation for future research endeavors.

Chemical and Physical Properties


Based on available data, the fundamental properties of **3-Acetyl-4-hydroxybenzoic acid** are summarized below. This information is primarily drawn from chemical databases and supplier specifications.

Property	Value	Reference
CAS Number	16357-40-7	[1]
Molecular Formula	C ₉ H ₈ O ₄	[1]
Molecular Weight	180.16 g/mol	[1]
Canonical SMILES	CC(=O)C1=C(C=CC(=C1)C(=O)O)O	
InChI Key	FPBXWXGOFQSROI-UHFFFAOYSA-N	
Appearance	White to off-white powder	
Solubility	Soluble in methanol, ethanol, and DMSO	

Synthesis and Methodologies

Detailed experimental protocols for the synthesis of **3-Acetyl-4-hydroxybenzoic acid** are not readily available in peer-reviewed literature. General synthetic routes for hydroxybenzoic acid derivatives often involve electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation of a protected 4-hydroxybenzoic acid derivative.

A plausible, though unverified, synthetic pathway could be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: A potential synthetic route for **3-Acetyl-4-hydroxybenzoic acid**.

It is crucial to note that this represents a theoretical pathway, and optimization of protecting groups, catalysts, and reaction conditions would be necessary.

Biological Activity and Therapeutic Potential: An Extrapolation from Related Compounds

Direct studies on the biological activity of **3-Acetyl-4-hydroxybenzoic acid** are absent from the current body of scientific literature. To infer its potential pharmacological profile, an examination of structurally related compounds, particularly 4-hydroxybenzoic acid and its derivatives, is necessary.

4-Hydroxybenzoic acid and its esters are known to possess a range of biological activities, including:

- **Antimicrobial and Preservative Properties:** The esters of 4-hydroxybenzoic acid (parabens) are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their bacteriostatic and fungistatic properties.[\[2\]](#)
- **Antioxidant Activity:** Phenolic compounds, including hydroxybenzoic acids, are recognized for their ability to scavenge free radicals and reduce oxidative stress.[\[2\]](#) The presence of a hydroxyl group on the benzene ring is key to this activity.
- **Anti-inflammatory Effects:** Some hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[\[3\]](#)

It is plausible that **3-Acetyl-4-hydroxybenzoic acid** could exhibit similar properties. The introduction of an acetyl group at the 3-position may modulate the electronic and steric properties of the molecule, potentially influencing its biological activity, bioavailability, and metabolic stability. However, without empirical data, this remains speculative.

Signaling Pathways and Mechanism of Action: A Void in the Literature

There is no published research detailing the mechanism of action of **3-Acetyl-4-hydroxybenzoic acid** or its interaction with any biological signaling pathways. Investigations into its potential targets, such as enzymes, receptors, or transcription factors, have not been reported.

For context, the mechanisms of related hydroxybenzoic acids are being explored. For instance, some have been studied for their effects on inflammatory signaling cascades or their role as enzyme inhibitors.^[4]

[Click to download full resolution via product page](#)

Caption: The signaling pathway for **3-Acetyl-4-hydroxybenzoic acid** is currently unknown.

Future Directions and Research Opportunities

The significant lack of data on **3-Acetyl-4-hydroxybenzoic acid** presents a clear opportunity for novel research. Key areas for future investigation include:

- Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic protocol, along with comprehensive analytical characterization.
- In Vitro Biological Screening: A broad-based screening of the compound against a panel of biological targets to identify potential therapeutic applications. This could include assays for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activity.
- Mechanism of Action Studies: Following any promising results from initial screening, further studies to elucidate the specific molecular targets and signaling pathways involved.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to understand how structural modifications impact biological activity.

Conclusion

3-Acetyl-4-hydroxybenzoic acid is a molecule with a chemical structure suggestive of potential biological activity, yet it remains a veritable "black box" in the scientific literature. This in-depth guide, while highlighting the current dearth of information, serves as a call to action for the research community. The foundational data on its chemical properties are available, but the critical work of elucidating its synthesis, biological functions, and mechanisms of action awaits investigation. For researchers and drug development professionals, **3-Acetyl-4-**

hydroxybenzoic acid represents an untapped area of chemical space with the potential for new discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. scispace.com [scispace.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Acetyl-4-hydroxybenzoic Acid: A Review of a Sparsely Charted Molecule]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092357#literature-review-of-3-acetyl-4-hydroxybenzoic-acid-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com